molecular formula C21H21NO6 B2800765 (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid CAS No. 2418596-03-7

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid

Cat. No. B2800765
CAS RN: 2418596-03-7
M. Wt: 383.4
InChI Key: BREQNTPEUDBQQO-NQIIRXRSSA-N
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Description

“(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid” is a compound with a molecular weight of 452.5 . It is derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers .


Synthesis Analysis

The synthesis of this compound involves a Pd-mediated C-C bond formation which can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H25NO6/c1-28-20-13-24(12-11-23(20,29-2)21(25)26)22(27)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26)/t20-,23+/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a storage temperature requirement of keeping it in a dark place, under an inert atmosphere, and stored in a freezer under -20°C .

Scientific Research Applications

Protective Group in Peptide Synthesis

The Fmoc group is widely used to protect hydroxy groups in various synthetic applications. It offers compatibility with a range of acid- and base-labile protecting groups, allowing for selective deprotection. For instance, the Fmoc group can be removed by the action of triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact. This selective deprotection is invaluable in the stepwise construction of peptides, where the Fmoc strategy enables the temporary protection of amino groups during the coupling of peptide fragments (Gioeli & Chattopadhyaya, 1982).

Synthesis of Complex Molecules

The Fmoc group has been utilized in the synthesis of complex organic molecules, including oligomers derived from amide-linked neuraminic acid analogues. For example, N-Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were prepared and incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers of varying lengths. This demonstrates the utility of the Fmoc group in the synthesis of complex oligomeric structures, which are of interest in various biochemical and pharmaceutical applications (Gregar & Gervay-Hague, 2004).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 signal word “Warning” with hazard statements H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c23-18-11-22(10-9-21(18,27)19(24)25)20(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,23,27H,9-12H2,(H,24,25)/t18-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREQNTPEUDBQQO-NQIIRXRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(C(=O)O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@]1(C(=O)O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid

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